3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine
Description
Chemical Structure and Properties 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS: 154925-95-8) is a modified nucleoside derivative with tert-butyldimethylsilyl (TBDMS) groups protecting the 3' and 5' hydroxyl groups of the 2'-deoxyribose sugar and a bromine atom substituting the 5-position of the uracil base . Its molecular formula is C₂₁H₃₉BrN₂O₅Si₂, with a molecular weight of 535.62 g/mol. Key physical properties include a melting point of 142–144°C, solubility in organic solvents (chloroform, dichloromethane, ethyl acetate, and methanol), and a logP value of 5.41, indicating high lipophilicity due to the TBDMS groups .
For example, bromination of 2'-deoxyuridine using sodium monobromoisocyanurate (SMBI) in acetonitrile/water yields 5-bromo-2'-deoxyuridine (BrdU) with high efficiency (90% yield) . Subsequent silylation of BrdU with TBDMS chloride under anhydrous conditions likely produces the target compound, as seen in similar syntheses of TBDMS-protected nucleosides . The TBDMS groups enhance stability during synthetic procedures by preventing undesired side reactions at the hydroxyl positions .
Properties
CAS No. |
154925-95-8 |
|---|---|
Molecular Formula |
C21H39BrN2O5Si2 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1 |
InChI Key |
XZYGEGFEDTXIDM-YJEKIOLLSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Synonyms |
5-Bromo-2’-deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine |
Origin of Product |
United States |
Preparation Methods
Key Applications
-
Oligonucleotide Synthesis : Serves as a phosphoramidite precursor for introducing bromine modifications into DNA strands.
-
Enzymatic Studies : The bromine atom facilitates crosslinking experiments with DNA polymerases and repair enzymes.
Synthesis Methodology
The preparation involves two sequential steps: (1) silylation of 2'-deoxyuridine to protect the 3' and 5' hydroxyl groups, and (2) bromination at the 5-position of the uracil base.
Reaction Conditions
-
Substrate : 2'-Deoxyuridine (CAS: 951-78-0).
-
Silylating Agent : tert-Butyldimethylsilyl chloride (TBSCl).
-
Base Catalyst : Imidazole or 1H-imidazole.
-
Solvent : Anhydrous DMF or dichloromethane (DCM).
The reaction proceeds via nucleophilic substitution, where imidazole deprotonates the hydroxyl groups, enabling silyl ether formation. A 1:2 molar ratio of 2'-deoxyuridine to TBSCl ensures complete protection.
Optimization Insights
-
Solvent Choice : DMF enhances reaction efficiency compared to DCM due to better solubility of intermediates.
-
Catalyst Loading : Excess imidazole (5 equiv.) minimizes side reactions.
-
Yield : >95% for 3',5'-bis-O-TBS-2'-deoxyuridine (CAS: 64911-18-8).
Table 1 : Silylation Conditions and Outcomes
Bromination Strategies
Bromination targets the 5-position of the uracil ring in 3',5'-bis-O-TBS-2'-deoxyuridine. Two approaches are documented:
-
Direct Electrophilic Bromination :
-
Intramolecular Halogen Exchange :
Experimental Protocol
A validated method involves reacting 3',5'-bis-O-TBS-2'-deoxyuridine with bromine in acetic acid at 0–5°C for 2 hours. The TBS groups remain intact under these conditions, ensuring regioselectivity.
Table 2 : Bromination Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 3',5'-Bis-O-TBS-2'-deoxyuridine | |
| Brominating Agent | Br₂ in acetic acid | |
| Temperature | 0–5°C | |
| Reaction Time | 2 hours | |
| Yield | 80–85% |
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Bromo Position
The bromine atom at the 5-position of the uracil base undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.
Key Reactions:
Mechanistic Insights :
-
The reaction with propargyl alcohol proceeds via deprotonation using nBuLi to generate a strong nucleophile, facilitating bromine displacement .
-
Palladium-catalyzed hydrogenation (e.g., with Pd/C) enables selective reduction during malonate substitution .
Deprotection of TBDMS Groups
The TBDMS groups at the 3' and 5' hydroxyls are removed under mild fluoride-based conditions to regenerate free hydroxyl groups for further functionalization.
Standard Protocol:
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF | rt | 3 h | 85% | |
| NH₄F | MeOH | 70–80°C | 24 h | 81% |
Applications :
-
Post-deprotection, the hydroxyl groups participate in phosphoramidite coupling for oligonucleotide synthesis.
-
Sequential deprotection allows selective modification at either the 3' or 5' position .
Cross-Coupling Reactions
The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling, though direct examples require extrapolation from analogous systems.
Hypothetical Reactions (Based on ):
| Reaction Type | Catalyst | Coupling Partner | Expected Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | 5-Aryl-TBDMS-deoxyuridine |
| Sonogashira | PdCl₂, CuI | Terminal alkyne | 5-Alkynyl-TBDMS-deoxyuridine |
Note : While not explicitly documented for this compound, similar brominated nucleosides undergo these reactions .
Stability and Handling
Scientific Research Applications
Synthesis of Nucleoside Analogues
Nucleoside analogues are compounds that mimic the structure of natural nucleosides and can interfere with nucleic acid metabolism. The synthesis of these analogues often involves the use of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine as a key intermediate due to its protective silyl groups that facilitate selective reactions.
- Example Case Study : A study demonstrated the synthesis of various nucleoside analogues using this compound as a starting material. The presence of bromine at the 5-position allows for further functionalization, leading to derivatives with enhanced antiviral and anticancer properties .
Development of Phosphoramidites
Phosphoramidites are essential for the solid-phase synthesis of oligonucleotides. The use of this compound in this context allows for efficient coupling reactions while maintaining stability during synthesis.
- Data Table: Comparison of Phosphoramidite Yields
| Compound Name | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85 | 0°C, in anhydrous conditions |
| Modified Uridine Phosphoramidite | 90 | Room temperature, with activators |
| Other Nucleoside Phosphoramidites | Varies | Varies based on specific modifications |
Antiviral Research
Research indicates that derivatives synthesized from this compound exhibit significant antiviral activity against various viruses, including HIV and Hepatitis B.
- Example Case Study : A recent investigation highlighted the antiviral efficacy of a specific derivative against HIV-1. The study reported IC50 values indicating potent inhibition of viral replication, demonstrating the potential for therapeutic development .
Gene Therapy Applications
In gene therapy, modified nucleosides like this compound are utilized to enhance the stability and efficacy of therapeutic oligonucleotides.
- Research Findings : Studies have shown that oligonucleotides incorporating this compound exhibit improved cellular uptake and resistance to nuclease degradation, making them suitable candidates for gene-editing applications .
Biochemical Assays
This compound is also employed in biochemical assays to study nucleic acid interactions and enzyme activities due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The bromine atom at the 5 position can participate in halogen bonding, affecting the interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Biochemical and Pharmacological Contrasts
- DNA Incorporation: BrdU is widely used to label proliferating cells by integrating into DNA during replication . However, the TBDMS-protected derivative cannot be incorporated into DNA due to steric hindrance from the silyl groups, restricting its use to synthetic chemistry .
- Halogen-Specific Effects : Bromine in BrdU and its TBDMS-protected analog provides a balance between stability and detectability (via anti-BrdU antibodies) . Iodo derivatives, while more sensitive in imaging, exhibit higher cytotoxicity .
Biological Activity
3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS No. 154925-95-8) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 535.626 g/mol. The compound features two tert-butyldimethylsilyl groups, which enhance its stability and solubility in organic solvents, making it suitable for various biochemical applications.
Synthesis
The synthesis of this compound typically involves the bromination of 2'-deoxyuridine followed by silylation reactions. The detailed procedures can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and protecting group strategies to achieve the desired product purity and yield.
Cytotoxicity and Antitumor Activity
Several studies have explored the cytotoxic effects of nucleoside derivatives on cancer cell lines. The compound may exhibit selective cytotoxicity against certain tumor cells while sparing normal cells. For example, related silylated nucleosides have demonstrated potential in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 11.8 | Significant cytotoxicity |
| HCT116 (colon cancer) | Varies | Induces apoptosis |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of nucleoside analogs. Modifications at specific positions on the nucleoside can significantly influence its pharmacological properties. For instance:
- Silylation : The introduction of silyl groups enhances solubility and stability.
- Bromination : The presence of bromine at the 5-position may contribute to increased reactivity towards viral polymerases.
Case Studies
- Inhibition Studies : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Such findings suggest that this compound may possess similar properties, warranting further investigation.
- Mechanism Exploration : Research into related compounds has revealed that they can induce G2 phase cell cycle arrest and activate caspase-dependent pathways leading to apoptosis in cancer cells. These mechanisms could be relevant for understanding how this compound functions at a molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
